5-Bromopyridine-2-carbaldehyde

Overview

Description

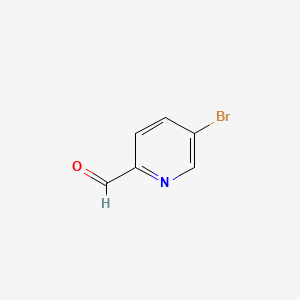

Chemical Structure and Properties 5-Bromopyridine-2-carbaldehyde (CAS: 31181-90-5) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrNO and a molecular weight of 186.008 g/mol. It features a pyridine ring substituted with a bromine atom at the 5-position and an aldehyde group at the 2-position (Figure 1). The compound is a pale yellow to white crystalline solid with applications in organic synthesis, coordination chemistry, and materials science .

Synthesis and Reactivity The compound is synthesized via formylation of 5-bromo-2-iodopyridine followed by semicarbazide treatment . Its aldehyde group participates in condensation reactions (e.g., with thiosemicarbazides to form Schiff bases) and nucleophilic additions, making it a versatile building block for pharmaceuticals, catalysts, and liquid crystals . For example, in a study by Schneider et al. (2024), this compound was fluorinated using diethylaminosulfur trifluoride (DAST) to yield 5-bromo-2-difluoromethylpyridine with 67% efficiency .

Preparation Methods

Grignard Reagent-Mediated Synthesis

General Reaction Scheme

The Grignard reagent approach is the most widely reported method for synthesizing 5-bromopyridine-2-carbaldehyde. The reaction involves:

- Grignard Exchange : 2,5-Dibromopyridine reacts with a Grignard reagent (e.g., cyclohexylmagnesium chloride) to form an intermediate.

- Formylation : Addition of N,N-dimethylformamide (DMF) introduces the aldehyde group at the 2-position.

Reaction Equation :

$$

\text{2,5-Dibromopyridine} + \text{R-Mg-X} \rightarrow \text{Intermediate} \xrightarrow{\text{DMF}} \text{this compound}

$$

Key Optimization Parameters

- Solvent Selection : Tetrahydrofuran (THF), toluene, or xylene are preferred for their ability to stabilize the Grignard intermediate.

- Temperature Control : Reactions are conducted at 0–20°C to minimize side reactions (e.g., isomerization).

- DMF Stoichiometry : A 2–50 molar excess of DMF ensures complete conversion, with yields exceeding 80%.

Table 1: Grignard Method Performance Comparison

| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| CyclohexylMgCl | THF | 0–20 | 85 | 98.5 | |

| IsopropylMgCl | Toluene | 10–15 | 82 | 97.8 | |

| MethylMgCl | Xylene | 5–10 | 78 | 96.0 |

Industrial Scalability

This method is favored for large-scale production due to:

- Low Isomer Formation : <2% of 2-bromo-5-formylpyridine byproduct.

- Simplified Purification : Acidic workup (pH 1–4) followed by crystallization in n-heptane/ethyl acetate yields >98% purity.

Reduction of 5-Bromo-2-pyridinecarbonitrile

Diisobutylaluminium Hydride (DIBAL) Reduction

This two-step method involves:

- Nitrile Reduction : 5-Bromo-2-pyridinecarbonitrile is treated with DIBAL at -78°C to form the aldehyde.

- Acidic Quench : Hydrochloric acid extraction isolates the product.

Reaction Equation :

$$

\text{5-Bromo-2-pyridinecarbonitrile} \xrightarrow{\text{DIBAL, -78°C}} \text{this compound}

$$

Performance Metrics

- Yield : 60% (lower than Grignard method due to incomplete reduction).

- Purity : ~90% after extraction, requiring additional chromatography for pharmaceutical-grade material.

Table 2: Reduction Method Limitations

| Parameter | DIBAL Reduction | Grignard Method |

|---|---|---|

| Yield | 60% | 80–85% |

| Temperature | -78°C | 0–20°C |

| Scalability | Lab-scale | Industrial |

| Byproduct Formation | Moderate | Low |

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common approach involves calcium carbonate-mediated hydrolysis of 2-bromo-5-(dibromomethyl)pyridine in water at 105°C. While this method achieves 92% yield, it requires specialized starting materials and is less cost-effective.

Critical Analysis of Methodologies

Cost-Benefit Considerations

- Grignard Method : Higher initial reagent costs (Grignard reagents, DMF) are offset by superior yields and scalability.

- DIBAL Reduction : Suitable for small-scale synthesis but economically impractical for ton-scale production.

Environmental Impact

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 5-Bromopyridine-2-carboxylic acid.

Reduction: 5-Bromopyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Bromopyridine-2-carbaldehyde is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it suitable for:

- Formation of Heterocycles : It is commonly employed in the synthesis of heterocyclic compounds, which are crucial in drug discovery. For example, it can be reacted with amines to form pyridine derivatives that exhibit biological activity .

- Synthesis of Schiff Bases : The compound can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis and have applications in coordination chemistry .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents:

- Antiproliferative Activity : Research indicates that derivatives synthesized from this compound exhibit significant antiproliferative effects against various cancer cell lines. One study reported a derivative with an IC50 value ranging from 3.36 to 21.35 μM, demonstrating its potential as a pharmacological agent .

- Key Intermediate for Drug Synthesis : The compound serves as a precursor for synthesizing more complex molecules, including those used in targeted cancer therapies. For instance, it has been used to prepare intermediates for drugs like Abemaciclib, which is utilized in treating breast cancer .

Material Science

In material science, this compound is utilized for:

- Supramolecular Chemistry : It acts as a ligand for transition metals, facilitating the formation of coordination complexes that are essential for various applications, including catalysis and luminescence .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength, making it valuable in the development of advanced materials.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing thiosemicarbazone derivatives from this compound demonstrated its efficacy against tumor cells. The synthesized compounds showed improved cytotoxicity compared to standard drugs like 5-fluorouracil .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Thiosemicarbazone A | 3.36 | 1.82 |

| 5-Fluorouracil | >40 | - |

Case Study 2: Coordination Complexes

Another investigation highlighted the use of this compound in creating iron(II) spin crossover complexes. These complexes exhibited interesting magnetic properties and were characterized using various spectroscopic techniques .

| Complex | Magnetic Behavior | Temperature Range (K) |

|---|---|---|

| [Fe(L)(NCS)2] | Spin Crossover | 50 - 400 |

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-carbaldehyde is primarily related to its reactivity as an aldehyde and a brominated pyridine derivative. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromopyridine-2-carbaldehyde with structurally related pyridine derivatives:

Aldehyde vs. Hydroxymethyl Derivatives

While this compound undergoes rapid condensation reactions due to its aldehyde group, 5-bromo-2-hydroxymethylpyridine is less reactive, requiring activation (e.g., oxidation) for further functionalization. This makes the aldehyde derivative more suitable for high-yield syntheses of heterocyclic ligands and fluorinated compounds .

Halogen Substitution Effects

- Bromine vs. Chlorine: 5-Bromo-2-chloronicotinaldehyde exhibits stronger electron-withdrawing effects due to dual halogen substitution, enhancing its utility in Suzuki-Miyaura couplings compared to mono-halogenated analogues .

- Bromine vs. Fluorine : The fluorinated derivative (3-bromo-5-fluoropyridine-2-carbaldehyde) shows improved lipophilicity and bioavailability, making it preferable in medicinal chemistry .

Thermal and Optoelectronic Properties

In materials science, this compound-derived tri-aryl compounds exhibit nematic phases with broad mesophase ranges (ΔT = 18°C), whereas benzene-ring analogues lack mesophase behavior. The pyridine ring also enhances birefringence (Δn = 0.18–0.25) and dielectric anisotropy, critical for liquid crystal displays .

Key Research Findings

Synthetic Efficiency : Fluorination of this compound using DAST achieves 67% yield , outperforming analogous reactions with 3-bromo-5-fluoropyridine-2-carbaldehyde, which require harsher conditions .

Biological Activity : Schiff bases derived from this compound show moderate inhibition of glycogen synthase kinase-3β (GSK-3β), though less potent than fluorinated derivatives due to reduced membrane permeability .

Coordination Chemistry : The aldehyde group in this compound forms stable complexes with Ru(II), enabling applications in photodynamic therapy catalysts. In contrast, hydroxymethyl derivatives require additional oxidation steps for similar reactivity .

Biological Activity

5-Bromopyridine-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C6H4BrNO

- Molecular Weight : 186.008 g/mol

- CAS Number : 31181-90-5

- Solubility : Insoluble in water; air sensitive.

This compound serves as an important intermediate in organic synthesis and has been utilized in the development of various biologically active compounds .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer , antimicrobial , and antioxidant properties. Below is a detailed examination of these activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- H460 (lung large cell carcinoma)

- MCF-7 (breast adenocarcinoma)

- DU145 (prostate carcinoma)

In vitro assays revealed that some derivatives showed IC50 values ranging from 3.36 to 21.35 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound Derivative 1 | 3.36 | 1.82 |

| Standard (5-FU) | >582.26 | - |

This suggests that certain derivatives are not only effective against cancer cells but also exhibit lower cytotoxicity towards normal cells, making them promising candidates for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various multidrug-resistant pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Multidrug-resistant Escherichia coli

Studies indicate that certain derivatives possess selective antimicrobial properties, demonstrating effectiveness against resistant strains while maintaining low toxicity to human cells .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | <10 µg/mL |

| E. coli | <20 µg/mL |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant bacteria.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with results showing that it can scavenge free radicals effectively. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of biological activities of derivatives based on this compound:

- Synthesis of Ruthenium Complexes : A study synthesized ruthenium complexes incorporating this compound, which exhibited promising luminescent and cytotoxic properties against cancer cell lines, suggesting potential theranostic applications .

- Hybrid Drugs Development : Research has shown that hybrid drugs combining this compound with other pharmacophores display enhanced biological activity, further supporting its role as a versatile building block in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromopyridine-2-carbaldehyde, and what factors influence reaction yields?

- Methodological Answer : A key synthetic route involves using 5-bromo-2-hydroxymethylpyridine as a precursor, with oxidation under controlled conditions. Evidence from bi-aryl compound synthesis reports yields of 20–30%, influenced by reaction time, temperature, and choice of oxidizing agents (e.g., CrO₃ or Swern conditions). Side reactions, such as over-oxidation or bromine displacement, can reduce yields. Optimizing stoichiometry and using inert atmospheres are critical .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Collecting intensity data and refining using SHELXL to resolve positional disorder (common in aldehyde groups).

- Validating the structure with tools like PLATON to check for voids, twinning, or incorrect symmetry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~10 ppm for aldehyde proton; splitting patterns confirm pyridine ring substitution).

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 186.0 (C₆H₄BrNO⁺).

Cross-referencing with computational simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. How do electronic effects of the bromine and aldehyde groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing aldehyde group directs electrophilic substitution to the pyridine ring’s meta position, while bromine acts as a leaving group in Suzuki-Miyaura couplings. Studies show that replacing benzene with pyridine in aryl systems increases dielectric anisotropy (Δε = +0.5) and lowers threshold voltages in liquid crystals, suggesting enhanced electronic polarization . Optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) improves coupling efficiency with boronic acids .

Q. What challenges arise in purifying this compound, and how can chromatographic techniques be optimized?

- Methodological Answer : Challenges include:

- Hydrolysis Sensitivity : The aldehyde group is prone to hydration; use anhydrous solvents (e.g., dried CH₂Cl₂) and avoid aqueous workups.

- Co-elution Impurities : Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) resolves aldehyde derivatives.

- Thermal Instability : Flash chromatography at low temperatures (4°C) preserves integrity. TLC (Rf ~0.4 in EtOAc/hexane) monitors progress .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

- Methodological Answer : Discrepancies in melting points or phase transitions (e.g., nematic vs. isotropic behavior) often stem from polymorphic forms or impurities. Strategies include:

Properties

IUPAC Name |

5-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPMNLLKGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432177 | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-90-5 | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.